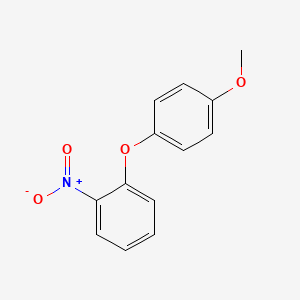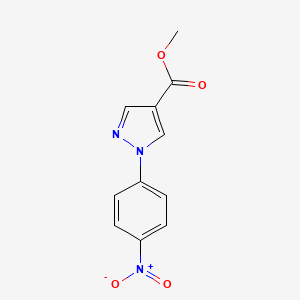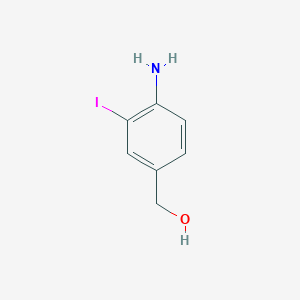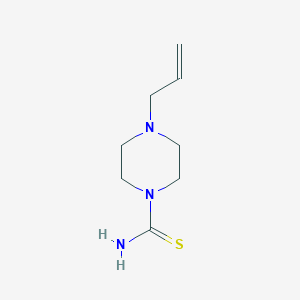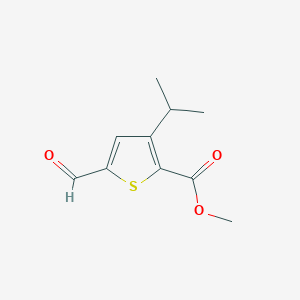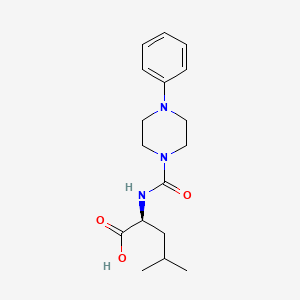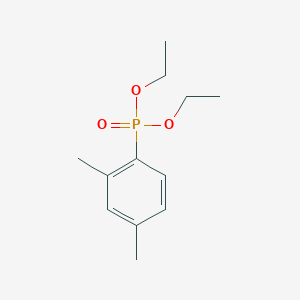
Pyridine, 2-(phenylmethyl)-, 1-oxide
Vue d'ensemble
Description
Pyridine, 2-(phenylmethyl)-, 1-oxide is an organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a benzyl group attached to the second position of the pyridine ring, with an oxygen atom bonded to the nitrogen atom of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(phenylmethyl)-, 1-oxide typically involves the oxidation of 2-benzylpyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-(phenylmethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzoylpyridine derivatives.
Reduction: The N-oxide group can be reduced back to the parent pyridine compound.
Substitution: The benzyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper(I) iodide in dimethyl sulfoxide at 100°C under an oxygen atmosphere.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoylpyridine derivatives.
Reduction: 2-Benzylpyridine.
Substitution: Halogenated benzylpyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2-(phenylmethyl)-, 1-oxide has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(phenylmethyl)-, 1-oxide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The N-oxide group increases the electron density on the nitrogen atom, making it more reactive towards electrophiles. This reactivity is exploited in various catalytic processes, where the compound can facilitate the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
2-Benzylpyridine: The parent compound without the N-oxide group.
2-Phenylpyridine N-oxide: Similar structure but with a phenyl group instead of a benzyl group.
Pyridine N-oxide: The simplest N-oxide derivative of pyridine.
Uniqueness: Pyridine, 2-(phenylmethyl)-, 1-oxide is unique due to the presence of both the benzyl group and the N-oxide group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations that are not possible with other similar compounds.
Propriétés
Numéro CAS |
20531-86-6 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-benzyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NO/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
PGROZZNFAMSNJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=CC=[N+]2[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
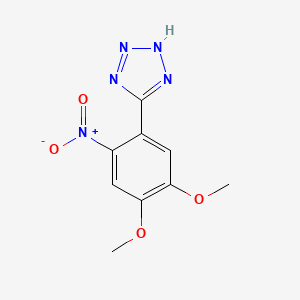
![1-Benzyl-7-hydroxy-6-methyl-8-nitro-2,3-dihydroimidazo[1,2-A]pyridin-5(1H)-one](/img/structure/B8785442.png)
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B8785449.png)
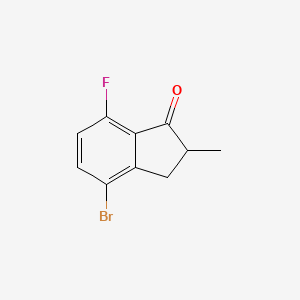
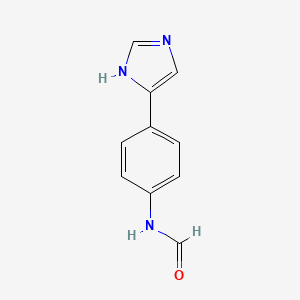
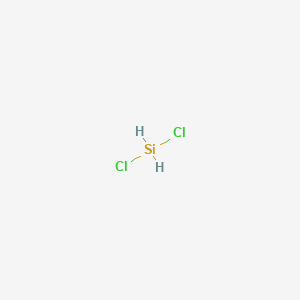
![2-[(2-Fluoro-4-nitrophenoxy)methyl]pyridine](/img/structure/B8785473.png)
